Valganciclovir Hydrochloride

Description

Properties

IUPAC Name |

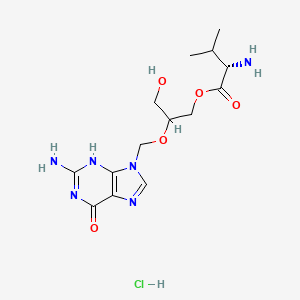

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWARFPXPVJLW-MTFPJWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046784 | |

| Record name | Valganciclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175865-59-5 | |

| Record name | Valganciclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valganciclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valganciclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valganciclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Valganciclovir Hydrochloride

This compound is an antiviral agent pivotal in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] It functions as a prodrug, meaning it is an inactive precursor that is converted into its active form within the body.[1][2] This guide provides a detailed examination of its in vitro mechanism of action, from its initial conversion to its ultimate inhibitory effect on viral replication, supported by quantitative data and experimental methodologies.

Prodrug Conversion: From Valganciclovir to Ganciclovir

Valganciclovir is the L-valyl ester of ganciclovir.[2][3] This esterification significantly enhances its oral bioavailability compared to ganciclovir.[4][5] The first step in its mechanism of action is the rapid in vitro and in vivo hydrolysis of this ester linkage by esterases found in the intestine and liver, a process that releases the active antiviral compound, ganciclovir.[1][3][6]

Selective Activation via Phosphorylation Cascade

The cornerstone of ganciclovir's antiviral activity and its selectivity for virus-infected cells is a three-step phosphorylation process that converts it into the active ganciclovir triphosphate.[7][8]

-

Step 1: Monophosphorylation by Viral Kinase: The initial and rate-limiting step is the conversion of ganciclovir to ganciclovir monophosphate. This reaction is preferentially catalyzed by a virus-encoded protein kinase, the UL97 gene product, within CMV-infected cells.[1][8][9][10] This selective phosphorylation by a viral enzyme ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells.[1][7] The concentration of these viral kinases can be 10-fold greater in infected cells compared to uninfected cells.[6]

-

Step 2 & 3: Conversion to Triphosphate by Cellular Kinases: Following the initial virus-specific phosphorylation, cellular kinases take over. Guanylate kinase and phosphoglycerate kinase, among other cellular enzymes, catalyze the subsequent phosphorylation of ganciclovir monophosphate to ganciclovir diphosphate and finally to the active ganciclovir triphosphate.[7][11][12]

Inhibition of Viral DNA Synthesis

Ganciclovir triphosphate, the active moiety, is a synthetic analog of the natural nucleotide deoxyguanosine triphosphate (dGTP).[7][13] It disrupts viral replication through a dual mechanism:

-

Competitive Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of dGTP for incorporation into the elongating viral DNA strand by the viral DNA polymerase.[1][7] The viral DNA polymerase is significantly more sensitive to inhibition by ganciclovir triphosphate than host cellular DNA polymerases, further contributing to the drug's selectivity.[3][14]

-

DNA Chain Termination: Once incorporated into the viral DNA in place of dGTP, ganciclovir triphosphate halts the replication process.[1][3] It lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[1][7] This results in the premature termination of the DNA chain, effectively preventing the synthesis of complete viral genomes and thus inhibiting viral replication.[7]

Quantitative Data: In Vitro Antiviral Activity

The in vitro efficacy of ganciclovir is typically quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which represents the drug concentration required to inhibit viral replication or cytopathic effect by 50%. These values can vary depending on the viral strain and the specific assay used.

| Virus | Parameter | Concentration Range (µM) | Reference |

| Cytomegalovirus (CMV) | ID₅₀ | 0.6 - 7.0 | |

| CMV Clinical Isolates | IC₅₀ (mean) | 1.7 | [15] |

| CMV | EC₅₀ | 4.1 | [16] |

| Feline Herpesvirus Type-1 | IC₅₀ (cell-free) | 5.2 | |

| Herpes Simplex Virus-2 (HSV-2) | EC₅₀ | 0.0012 | [11] |

ID₅₀: 50% inhibitory dose; IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration.

Experimental Protocols

The in vitro mechanism of action of valganciclovir/ganciclovir has been elucidated through a variety of established experimental protocols.

Antiviral Activity Assays (IC₅₀/EC₅₀ Determination)

-

Plaque Reduction Assay: This is a standard method to quantify antiviral activity.

-

Methodology: Confluent monolayers of susceptible host cells (e.g., human fibroblasts) are infected with a known quantity of virus. The infected cells are then overlaid with a semi-solid medium containing serial dilutions of the antiviral drug. After an incubation period that allows for plaque formation, the cells are fixed and stained. The number of plaques in drug-treated cultures is compared to untreated controls to determine the concentration that reduces plaque formation by 50% (IC₅₀).

-

-

Cytopathic Effect (CPE) Inhibition Assay: This high-throughput method measures the ability of a drug to protect cells from virus-induced damage.[17]

-

Methodology: Host cells are seeded in 96-well plates and infected with the virus.[17] Various concentrations of the drug are added after virus adsorption.[17] Following incubation, cell viability is assessed, often using a dye like neutral red which is taken up by living cells.[17] The drug concentration that results in 50% protection from CPE is determined.[17]

-

Mechanistic Assays

-

Enzyme Inhibition Assays: These cell-free assays directly measure the effect of ganciclovir triphosphate on the activity of purified viral and cellular DNA polymerases. The assay quantifies the incorporation of radiolabeled dNTPs into a DNA template/primer in the presence and absence of the inhibitor. This allows for the determination of the drug's potency and selectivity for the viral enzyme.[18]

-

Phosphorylation Assays: To confirm the phosphorylation cascade, radiolabeled ganciclovir is incubated with extracts from either uninfected or virus-infected cells. The resulting metabolites are then separated using techniques like high-performance liquid chromatography (HPLC) to identify and quantify the formation of ganciclovir monophosphate, diphosphate, and triphosphate.[18]

-

DNA Synthesis and Cell Growth Inhibition Assays: The effect of ganciclovir on overall DNA synthesis in both infected and uninfected cells is measured by quantifying the incorporation of radiolabeled thymidine.[11] Additionally, cell growth inhibition studies are conducted to assess the cytotoxicity of the drug on uninfected cells.[14][18] These experiments demonstrate the drug's selective inhibition of viral DNA synthesis with minimal impact on host cell processes at therapeutic concentrations.[11][18]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Valganciclovir - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Ganciclovir - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 18. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PMC [pmc.ncbi.nlm.nih.gov]

Valganciclovir Hydrochloride: An In-depth Technical Guide to its Antiviral Spectrum Beyond CMV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valganciclovir hydrochloride, a valyl ester prodrug of ganciclovir, is a cornerstone in the management of Cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its conversion to the active moiety, ganciclovir, allows for potent inhibition of viral DNA synthesis. However, the therapeutic utility of valganciclovir extends beyond CMV, demonstrating a broad spectrum of activity against several other members of the Herpesviridae family. This technical guide provides a comprehensive overview of the antiviral activity of valganciclovir against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), human herpesvirus 6 (HHV-6), and human herpesvirus 8 (HHV-8). We delve into the quantitative measures of its antiviral potency, detailed experimental protocols for its assessment, and the intricate signaling pathways that underpin its mechanism of action.

Quantitative Antiviral Activity

The in vitro antiviral activity of ganciclovir, the active metabolite of valganciclovir, against various herpesviruses is summarized in the table below. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. These values can vary depending on the virus strain, cell line, and assay method used.

| Virus | Ganciclovir IC50/EC50 (µM) | Cell Line(s) Used | Assay Method | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | 0.40 - 1.59 | Vero | Plaque Reduction Assay | [1] |

| Herpes Simplex Virus-2 (HSV-2) | ~1.2 (as EC50 in nM) | E6SM | Cytopathicity Assay | [2] |

| Varicella-Zoster Virus (VZV) | 3.38 (as ACV), 3.34 (as PCV) | Clinical Isolates | Plaque Reduction Assay | [3] |

| Epstein-Barr Virus (EBV) | 1.5 | 293T | Green Raji Cell Assay | [4][5] |

| Human Herpesvirus 6 (HHV-6) | 4.58 | MT-4 | Real-Time PCR | |

| Human Herpesvirus 8 (HHV-8) | 2.61 | BCBL-1 | Real-Time PCR |

Mechanism of Action and Signaling Pathways

The broad-spectrum anti-herpesvirus activity of ganciclovir is contingent on its intracellular phosphorylation to the active triphosphate form. This process is initiated by virus-specific kinases, conferring selectivity for infected cells.

General Mechanism of Action

Valganciclovir is rapidly absorbed and hydrolyzed to ganciclovir. In a virus-infected cell, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral kinase. Cellular kinases then further phosphorylate it to the diphosphate and finally the triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1][2][6][7][8][9][10]

General mechanism of valganciclovir activation and inhibition of viral DNA replication.

Virus-Specific Phosphorylation Pathways

The initial and rate-limiting step of ganciclovir activation is catalyzed by different viral kinases in various herpesviruses, as illustrated below.

Viral kinases responsible for the initial phosphorylation of ganciclovir in different herpesviruses.

Experimental Protocols

In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a widely accepted method for determining the in vitro susceptibility of herpesviruses to antiviral agents.[11][12][13][14][15][16] The following is a generalized protocol.

1. Cell Culture and Seeding:

-

Maintain a suitable host cell line for the specific herpesvirus (e.g., Vero cells for HSV-1 and HSV-2, MRC-5 cells for VZV).

-

The day before the assay, trypsinize and seed the cells into 24- or 12-well plates to form a confluent monolayer overnight.[4][11][12]

2. Virus Dilution and Infection:

-

Prepare serial dilutions of the viral stock in a suitable medium.

-

Remove the culture medium from the cell monolayers and inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.[4][13]

3. Drug Treatment and Overlay:

-

Prepare serial dilutions of ganciclovir in the culture medium.

-

After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of ganciclovir.

-

Overlay the cells with a semi-solid medium (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells.[4]

4. Incubation and Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fix the cells with a solution such as 10% formalin or methanol.

-

Stain the cell monolayer with a dye like crystal violet to visualize the plaques.[4][13]

5. Data Analysis:

-

Count the number of plaques in each well.

-

The IC50 value is calculated as the concentration of ganciclovir that reduces the number of plaques by 50% compared to the virus control (no drug).

Workflow for a Plaque Reduction Assay to determine antiviral efficacy.

Clinical Evaluation of Viral Shedding

Clinical studies assessing the in vivo activity of valganciclovir often measure the reduction in viral shedding from mucosal surfaces.

Study Design:

-

A randomized, double-blind, placebo-controlled, crossover design is frequently employed.

-

Participants receive valganciclovir (e.g., 900 mg once daily) or a placebo for a defined period (e.g., 8 weeks), followed by a washout period, and then crossover to the other treatment arm.

Sample Collection and Analysis:

-

Oral or genital swabs are self-collected by participants daily.

-

Viral DNA is extracted from the swabs and quantified using a highly sensitive and specific real-time polymerase chain reaction (PCR) assay.

Endpoints:

-

The primary endpoint is the frequency of viral shedding, defined as the proportion of days with detectable viral DNA.

-

Secondary endpoints may include the quantity of virus shed (viral load) and the incidence of clinical disease.

Conclusion

This compound, through its active metabolite ganciclovir, exhibits a potent and broad-spectrum inhibitory activity against a range of clinically significant herpesviruses beyond its primary indication for CMV. The selectivity of ganciclovir is driven by its initial phosphorylation by virus-specific kinases, a critical step that varies among the different herpesviruses. Understanding the nuances of its mechanism of action, coupled with robust in vitro and in vivo experimental models, is paramount for the continued exploration of its therapeutic potential and the development of novel antiviral strategies. This guide provides a foundational resource for researchers and drug development professionals engaged in the study of anti-herpesvirus therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 5. nbinno.com [nbinno.com]

- 6. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. valganciclovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 11. HSV-1 plaque assay [bio-protocol.org]

- 12. HSV-1 plaque assay [bio-protocol.org]

- 13. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Valganciclovir Hydrochloride for Epstein-Barr Virus Research: A Technical Guide

Introduction

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus infecting over 90% of the world's population, is associated with a range of pathologies, from infectious mononucleosis to various malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorder (PTLD).[1] The dual life cycle of EBV, consisting of a latent phase where the viral genome persists with limited gene expression and a lytic phase characterized by viral replication and production of new virions, presents a significant challenge for therapeutic intervention. Valganciclovir, an oral prodrug of ganciclovir, has emerged as a key tool in the research and clinical management of EBV, primarily by targeting the lytic phase of its life cycle. This technical guide provides an in-depth overview of the use of valganciclovir in EBV research, focusing on its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: Targeting Lytic Replication

Valganciclovir is the L-valyl ester prodrug of ganciclovir. Its enhanced oral bioavailability allows it to serve as an effective oral alternative to intravenous ganciclovir. The antiviral activity of ganciclovir against EBV is entirely dependent on the virus entering its lytic replication cycle.

In latently infected cells, EBV does not express the necessary enzymes to activate ganciclovir. However, upon lytic induction, the virus expresses its own protein kinase, the product of the BGLF4 gene (EBV-PK).[2][3] This viral kinase performs the initial and rate-limiting monophosphorylation of ganciclovir.[2][4] Cellular kinases then further phosphorylate ganciclovir monophosphate to its active triphosphate form. This active molecule, ganciclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the elongating viral DNA chain leads to premature chain termination and a halt in viral replication.[3]

Crucially, research has demonstrated that the EBV-encoded thymidine kinase (EBV-TK) does not play a significant role in the phosphorylation of ganciclovir.[2][4] This specificity makes the EBV protein kinase (BGLF4) the critical determinant of ganciclovir sensitivity in lytically infected cells. This mechanism forms the basis for "lytic induction therapy," a strategy where tumor cells latently infected with EBV are treated with agents that induce the lytic cycle, thereby activating viral kinases and rendering the cells susceptible to ganciclovir-mediated killing.[5][6][7]

Quantitative Data Presentation

The efficacy of valganciclovir in suppressing EBV replication has been quantified in several clinical and research settings. The data is summarized below for easy comparison.

Table 1: In Vivo / Clinical Studies on Valganciclovir and EBV

| Study Population | Intervention | Duration | Primary Outcome | Quantitative Result | Citation |

| 26 asymptomatic men (including HIV-1 infected and uninfected) | Valganciclovir (900 mg/day) vs. Placebo | 8 weeks | Oral EBV Shedding | - Reduced proportion of days with EBV detected from 61.3% to 17.8% - Reduced quantity of virus detected by 0.77 logs (from ~4.3 log10 to ~1.2 log10 copies/mL) | [1][8][9][10][11] |

| 29 patients on Alemtuzumab immunosuppressive therapy | Valganciclovir prophylaxis | N/A | EBV Reactivation | - 5 of 29 patients (17%) developed EBV reactivation. - Reactivation levels were low (~10³-10⁴ IU/mL), 3-4 logs lower than in PTLD. | [12] |

| 79 pediatric kidney transplant recipients (retrospective) | Valganciclovir prophylaxis (P+ group) vs. No prophylaxis (P- group) | 1 year | Incidence of Severe EBV Infection | - No significant difference: 22.8% in P+ group vs. 22.7% in P- group. | [13][14] |

| 44 high-risk pediatric solid organ transplant recipients | Valganciclovir prophylaxis | First year post-transplant | Time to Viremia | - Mean time-to-viremia delayed: 143 days (Valganciclovir) vs. 90 days (No prophylaxis). | [15] |

| 72 pediatric kidney transplant recipients (retrospective) | Valganciclovir prophylaxis (100 days) | 1 year | Time to Viremia (High-risk patients) | - Median time to EBV viremia delayed: 154 days (Valganciclovir) vs. 73 days (No prophylaxis). | [16] |

| 43 patients with relapsed/refractory EBV+ lymphomas | Nanatinostat + Valganciclovir | N/A | Overall Response Rate (ORR) | - ORR of 40% (Complete Response Rate of 19%). | [5] |

Table 2: In Vitro Studies on Ganciclovir and EBV

| Cell Line | Virus Type | Outcome Measured | Quantitative Result (IC50) | Citation |

| 293T cells | Wild-Type EBV | Inhibition of viral production | Ganciclovir IC50 = 1.5 µM | [4] |

| 293T cells | EBV-PK mutant | Inhibition of viral production | Ganciclovir IC50 = 19.6 µM (Resistant) | [4] |

| 293T cells | EBV-TK mutant | Inhibition of viral production | Ganciclovir IC50 = 1.2 µM (Sensitive) | [4] |

| Pediatric solid organ transplant patients (in vivo concentrations) | N/A | Ganciclovir plasma concentration | Concentrations achieved were well above the reported in vitro IC50 for EBV (as low as 0.05 µM). | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from key studies.

Protocol 1: In Vivo Suppression of Oral EBV Shedding

This protocol is based on the randomized, placebo-controlled crossover trial by Yager et al. (2017).[1][9][11]

-

Study Design: A randomized, double-blind, placebo-controlled crossover study.

-

Participant Cohort: Asymptomatic adults with a history of oral HHV-8 shedding were recruited. The cohort included both HIV-1 infected and uninfected individuals.

-

Intervention:

-

Participants were randomized to one of two arms.

-

Arm 1: Oral valganciclovir (900 mg daily) for 8 weeks, followed by a 2-week washout period, then placebo for 8 weeks.

-

Arm 2: Placebo for 8 weeks, followed by a 2-week washout period, then oral valganciclovir (900 mg daily) for 8 weeks.

-

-

Sample Collection:

-

Participants self-collected daily oral mucosal swabs using a Dacron swab.

-

Swabs were placed in a vial containing 1 mL of transport medium.

-

Samples were refrigerated and returned to the laboratory weekly for storage at -70°C.

-

-

EBV DNA Quantification:

-

DNA was extracted from the collected samples.

-

A quantitative real-time polymerase chain reaction (qPCR) assay was used to measure the amount of EBV DNA. The assay targets a conserved region of the EBV genome.

-

Results were reported as copies of EBV DNA per milliliter of transport medium.

-

Protocol 2: In Vitro Ganciclovir Susceptibility Assay

This protocol is based on the methodology used to determine the role of EBV-PK in ganciclovir sensitivity by Feng et al. (2010).[2][4]

-

Cell Lines:

-

Use 293T (human embryonic kidney) cells.

-

Establish stable cell lines infected with:

-

Wild-Type (WT) EBV.

-

EBV-PK mutant (BGLF4-deficient) virus.

-

EBV-TK mutant (BXLF1-deficient) virus.

-

-

-

Lytic Cycle Induction:

-

Plate the EBV-infected 293T cells in suitable culture vessels.

-

Transfect the cells with expression vectors for the EBV immediate-early transactivators BZLF1 and BRLF1 to efficiently induce the lytic cycle.

-

-

Drug Treatment:

-

Immediately following transfection, add fresh media containing various concentrations of ganciclovir (e.g., 0, 5, 10, 25, 50 µg/ml).

-

Incubate the cells for 48 hours to allow for lytic replication and drug action.

-

-

Viral Titer Determination:

-

Harvest the supernatant from the drug-treated cells.

-

Perform a viral titration assay to quantify the amount of infectious virus produced. A common method is the "green Raji assay":

-

Serially dilute the viral supernatant.

-

Use the dilutions to infect Raji cells (a B-cell line susceptible to EBV infection that expresses GFP upon infection with recombinant EBV).

-

After 48-72 hours, count the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

Calculate the viral titer (infectious units per ml).

-

-

-

Data Analysis:

-

Plot the viral titer as a percentage of the no-drug control against the concentration of ganciclovir.

-

Calculate the 50% inhibitory concentration (IC50) for each virus type to determine its susceptibility to the drug.

-

Lytic Induction Therapy: A Targeted Approach

The dependence of valganciclovir's activity on the EBV lytic cycle has led to the development of a promising therapeutic strategy for EBV-positive malignancies known as lytic induction therapy.[18] In this approach, latently infected tumor cells are treated with an agent that forces the virus into the lytic cycle. This induction of lytic gene expression, including the crucial EBV-PK (BGLF4), "switches on" the cell's susceptibility to ganciclovir. The subsequent administration of valganciclovir leads to the targeted killing of the now-vulnerable tumor cells.[3] Agents investigated for lytic induction include histone deacetylase (HDAC) inhibitors (e.g., nanatinostat, sodium valproate), chemotherapy drugs (e.g., gemcitabine, doxorubicin), and other targeted agents.[5][7][19]

Conclusion

Valganciclovir hydrochloride is a potent inhibitor of Epstein-Barr virus lytic replication. Its mechanism of action, which relies on the viral BGLF4 protein kinase, makes it a highly specific tool for studying and targeting the productive phase of the EBV life cycle. While clinical data show it can significantly suppress viral shedding and may delay viremia in high-risk populations, its efficacy as a prophylactic agent to prevent EBV-related disease remains a subject of ongoing research and debate.[13][14] The most innovative application of valganciclovir in EBV research is its use in combination with lytic-inducing agents, a strategy that holds considerable promise for the targeted therapy of EBV-associated cancers. This guide provides the foundational knowledge and protocols for researchers to effectively utilize valganciclovir as a critical component in the study of Epstein-Barr virus.

References

- 1. Valganciclovir for the Suppression of Epstein-Barr Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Epstein-Barr virus (EBV)-encoded protein kinase, EBV-PK, but not the thymidine kinase (EBV-TK), is required for ganciclovir and acyclovir inhibition of lytic viral production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotherapy induces lytic EBV replication and confers ganciclovir susceptibility to EBV-positive epithelial cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Valganciclovir for the Suppression of Epstein-Barr Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valganciclovir suppressed Epstein Barr virus reactivation during immunosuppression with alemtuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Valganciclovir is not associated with decreased EBV infection rate in pediatric kidney transplantation [frontiersin.org]

- 14. Valganciclovir is not associated with decreased EBV infection rate in pediatric kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Valganciclovir for Epstein-Barr Virus Prevention after Pediatric Kidney Transplant - ATC Abstracts [atcmeetingabstracts.com]

- 17. The pharmacokinetics of valganciclovir prophylaxis in pediatric solid organ transplant patients at risk for Epstein–Barr virus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lytic induction therapy for Epstein-Barr virus-positive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Valganciclovir Hydrochloride's Activity Against Human Herpesvirus 6 (HHV-6): A Technical Guide

Introduction

Human Herpesvirus 6 (HHV-6), a ubiquitous betaherpesvirus, is classified into two distinct species, HHV-6A and HHV-6B. Primary infection with HHV-6B is the common cause of exanthema subitum (roseola) in infants.[1] Following primary infection, the virus establishes lifelong latency and can reactivate, particularly in immunocompromised individuals such as hematopoietic stem cell transplant (HSCT) recipients, where it can lead to severe conditions like encephalitis, pneumonitis, and graft-versus-host disease.[2][3] Valganciclovir, the oral prodrug of ganciclovir, is a key antiviral agent used in the management of infections caused by other betaherpesviruses like cytomegalovirus (CMV) and is frequently employed off-label for the treatment of severe HHV-6 disease.[4][5] This guide provides an in-depth technical overview of the mechanism, efficacy, resistance, and experimental evaluation of valganciclovir against HHV-6.

Mechanism of Action

Valganciclovir is an L-valyl ester of ganciclovir, a formulation that significantly enhances its oral bioavailability.[6][7] Following oral administration, it is rapidly hydrolyzed by esterases in the intestine and liver into its active form, ganciclovir.[8][9] The antiviral activity of ganciclovir is dependent on its phosphorylation into ganciclovir triphosphate.

-

Initial Monophosphorylation: In HHV-6 infected cells, the initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate. This is catalyzed by the virus-encoded protein kinase pU69, a homolog of the UL97 kinase in CMV.[10][11][12] This selective activation in virus-infected cells is a critical aspect of its mechanism.

-

Di- and Tri-phosphorylation: Cellular kinases subsequently catalyze the formation of ganciclovir diphosphate and the active ganciclovir triphosphate.[7][9]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase (encoded by the U38 gene).[13] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. This incorporation leads to the termination of DNA chain elongation, thereby halting viral replication.[8][9]

Quantitative In Vitro Activity

Despite its clinical use, the in vitro efficacy of ganciclovir against HHV-6 is considered surprisingly poor compared to its activity against CMV.[13] This reduced activity is attributed to a lower level of phosphorylation by the HHV-6 U69 kinase compared to its CMV homolog, UL97.[13] A review of published data found the average selectivity index (SI) for ganciclovir to be a modest 4.5 in seven studies.[13]

| Antiviral Agent | HHV-6 Variant | EC₅₀ (μM) | Assay Method | Reference |

| Ganciclovir | Not Specified | >25 | Not Specified | Reyman 1995[13] |

| Ganciclovir | Not Specified | Sensitive | Dot Blot Hybridization | [1] |

| Foscarnet | Not Specified | 8.4 | Not Specified | Reyman 1995[13] |

| Cidofovir | Not Specified | 12-15 | Not Specified | Reyman 1995[13] |

EC₅₀ (50% effective concentration) is the drug concentration required to inhibit viral replication by 50%.

Clinical Efficacy and Applications

There are no compounds specifically approved for the treatment of HHV-6 infection.[13] Ganciclovir (and its prodrug valganciclovir) and foscarnet are considered first-line treatments for severe HHV-6 disease, such as encephalitis, particularly in transplant recipients.[4][14]

HHV-6 Encephalitis

In immunosuppressed hosts with HHV-6 encephalitis, antiviral therapy is recommended.[4] Full-dose therapy is critical for optimal response, with recommended intravenous ganciclovir doses of ≥10 mg/kg/day showing significantly better response rates than lower doses (84% vs. 58%).[15] Valganciclovir may be considered as a step-down therapy after initial intravenous treatment.[15] One case report detailed the successful treatment of HHV-6 encephalitis in a non-neutropenic patient with valganciclovir, where therapeutic drug monitoring in plasma and cerebrospinal fluid was performed.[2]

Chronic Fatigue Syndrome (CFS)

Several studies have investigated the use of valganciclovir in a subset of CFS patients with elevated antibody titers against HHV-6 and Epstein-Barr Virus (EBV).

| Study / Condition | Patient Population | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| Open-Label Study (CFS) | 12 patients with CNS dysfunction, fatigue, and high HHV-6/EBV IgG titers | Valganciclovir for 6 months | 9 of 12 (75%) patients experienced near resolution of symptoms. Median HHV-6 IgG titers dropped from 1:1280 to 1:320 (p=0.271). | [16] |

| Randomized, Double-Blind, Placebo-Controlled Trial (CFS) | 30 CFS patients with elevated HHV-6/EBV IgG titers | Valganciclovir (VGCV) or placebo for 6 months | VGCV group showed significant improvements in mental fatigue (p=0.039) and overall cognitive function (p=0.025). VGCV patients were 7.4 times more likely to be classified as responders (p=0.029). | [17] |

These studies suggest a potential clinical benefit, possibly mediated by immunomodulation or a direct antiviral effect, though viral IgG antibody titers did not always differ significantly between treatment and control groups.[16][17]

Mechanisms of Resistance

Ganciclovir resistance in HHV-6, similar to CMV, is associated with mutations in two key viral genes:

-

U69 Protein Kinase: Mutations in the U69 gene can impair the initial, essential phosphorylation of ganciclovir, preventing its activation.[10][13]

-

U38 DNA Polymerase: Mutations in the U38 gene can alter the drug's target, the viral DNA polymerase, reducing its affinity for ganciclovir triphosphate.[13][18]

Strains of HHV-6B have been isolated from patients that are 100-fold more resistant to ganciclovir than wild-type strains.[13][18] Specific mutations, such as P462S in the U38 gene, have been identified in resistant clinical isolates.[18]

Experimental Protocols

Protocol: In Vitro Antiviral Susceptibility Assay for HHV-6

This protocol outlines a general workflow for determining the 50% effective concentration (EC₅₀) of ganciclovir against HHV-6 using a quantitative PCR (qPCR) endpoint.

1. Materials:

-

Cell Lines: Human T-lymphoblastoid cell lines susceptible to HHV-6 infection (e.g., HSB-2 for HHV-6A, MOLT-3 for HHV-6B).[19]

-

Virus Strains: Laboratory-adapted HHV-6A (e.g., GS) or HHV-6B (e.g., Z29) strains.[19]

-

Antiviral Agent: Ganciclovir stock solution of known concentration.

-

Culture Medium: RPMI 1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

Reagents for qPCR: DNA extraction kit, primers/probes specific for HHV-6, qPCR master mix.

2. Methodology:

-

Cell Preparation: Culture cells to an optimal density for infection.

-

Drug Dilution: Prepare a series of 2-fold dilutions of ganciclovir in culture medium in a 96-well plate. Include "no drug" (virus control) and "no virus" (cell control) wells.

-

Infection: Infect the T-lymphoblastoid cells with the HHV-6 strain at a predetermined multiplicity of infection (MOI).

-

Plating: Add the infected cell suspension to the 96-well plate containing the drug dilutions.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days, or until cytopathic effect (CPE) is visible in the virus control wells.[19]

-

Endpoint Measurement (qPCR):

3. Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (0% inhibition).

-

Plot the percentage of inhibition against the drug concentration on a logarithmic scale.

-

Determine the EC₅₀ value using regression analysis, which is the concentration that reduces the viral DNA copy number by 50%.

Valganciclovir hydrochloride serves as an important, albeit imperfect, therapeutic agent in the management of severe, active HHV-6 infections. Its mechanism of action relies on intracellular conversion to ganciclovir and subsequent phosphorylation by the viral U69 kinase, leading to the inhibition of viral DNA replication. While its in vitro potency is limited, clinical studies and case reports support its use in life-threatening conditions like HHV-6 encephalitis and suggest a potential role in managing symptoms for a subset of CFS patients with high HHV-6 and EBV antibody titers. The emergence of resistance through mutations in the viral kinase and polymerase genes underscores the need for careful monitoring and the development of novel anti-HHV-6 agents with improved efficacy and resistance profiles. Standardized protocols for susceptibility testing are crucial for guiding clinical decisions and for the evaluation of new therapeutic candidates.

References

- 1. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Successful treatment and FDG-PET/CT monitoring of HHV-6 encephalitis in a non-neutropenic patient: case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laboratory and Clinical Aspects of Human Herpesvirus 6 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Valganciclovir - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Mapping ganciclovir resistance in the human herpesvirus-6 U69 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Ganciclovir-Resistant Human Herpesvirus 6B Clinical Isolates Using Quenching Probe PCR Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hhv-6foundation.org [hhv-6foundation.org]

- 14. - MedCrave online [medcraveonline.com]

- 15. droracle.ai [droracle.ai]

- 16. Use of valganciclovir in patients with elevated antibody titers against Human Herpesvirus-6 (HHV-6) and Epstein-Barr Virus (EBV) who were experiencing central nervous system dysfunction including long-standing fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hhv-6foundation.org [hhv-6foundation.org]

- 18. Human herpesvirus 6 ganciclovir-resistant strain with amino acid substitutions associated with the death of an allogeneic stem cell transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. 6500 - HHV 6 Quantitative Real-time PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]

Valganciclovir Hydrochloride: A Technical Guide for Adenovirus Research in Permissive Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of valganciclovir hydrochloride in permissive models for adenovirus (Ad) research. Valganciclovir, a prodrug of ganciclovir, has demonstrated significant efficacy in inhibiting adenovirus replication both in vitro and in vivo, making it a valuable tool for preclinical studies. This document details its mechanism of action, experimental protocols for its use in cell culture and animal models, and a summary of key quantitative data.

Mechanism of Action

Valganciclovir is the L-valyl ester of ganciclovir. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases. While the anti-herpesvirus activity of ganciclovir relies on its initial phosphorylation by a viral kinase, its mechanism against adenovirus is distinct. In adenovirus-infected cells, ganciclovir is not phosphorylated by viral kinases. Instead, evidence suggests that unphosphorylated ganciclovir directly inhibits the adenovirus DNA polymerase, a key enzyme in the viral replication cycle. This inhibition blocks viral DNA synthesis and the subsequent production of new virions.

Valganciclovir Hydrochloride as a Selection Agent in Gene Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the principles and applications of valganciclovir hydrochloride as a selection agent in gene therapy, primarily through the Herpes Simplex Virus thymidine kinase (HSV-TK) system. Valganciclovir, a prodrug of ganciclovir, offers a potent and selective method for eliminating cells that have been genetically modified to express HSV-TK. This "suicide gene" approach is a cornerstone of various therapeutic strategies, including cancer treatment and the removal of potentially tumorigenic cells in regenerative medicine. This document details the mechanism of action, provides quantitative data on its efficacy, outlines experimental protocols for its use, and discusses its toxicity and safety profile.

Introduction to the HSV-TK/Ganciclovir System

The HSV-TK/ganciclovir (GCV) system is a widely utilized suicide gene therapy strategy.[1] It involves the introduction of the HSV-TK gene into target cells. These cells then gain the ability to phosphorylate the prodrug ganciclovir, converting it into a toxic metabolite that leads to cell death.[2] Valganciclovir is the L-valyl ester of ganciclovir and is rapidly converted to ganciclovir in the body, offering significantly higher oral bioavailability.[3] This makes it a clinically relevant and convenient alternative to intravenous ganciclovir, especially for long-term treatment regimens.[4]

Mechanism of Action

The selective cytotoxicity of the valganciclovir/ganciclovir system is a multi-step enzymatic process initiated within the target cells expressing HSV-TK.

-

Uptake and Conversion: Valganciclovir is administered and readily absorbed, after which it is rapidly hydrolyzed by intestinal and hepatic esterases into its active form, ganciclovir.[3] Ganciclovir can then enter both transduced and non-transduced cells.

-

Selective Phosphorylation by HSV-TK: Inside a cell expressing the HSV-TK gene, the viral kinase recognizes ganciclovir as a substrate and phosphorylates it to ganciclovir monophosphate.[5] This is the crucial selectivity step, as mammalian thymidine kinases do not efficiently phosphorylate ganciclovir.

-

Conversion to Triphosphate by Cellular Kinases: Cellular kinases, such as guanylate kinase and phosphoglycerate kinase, further phosphorylate ganciclovir monophosphate to ganciclovir diphosphate and subsequently to the active cytotoxic agent, ganciclovir triphosphate.[5][6]

-

Inhibition of DNA Synthesis and Apoptosis: Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into the elongating DNA strand by DNA polymerase.[7] The incorporation of ganciclovir triphosphate leads to premature chain termination and DNA fragmentation, ultimately triggering apoptosis.[8]

Signaling Pathway Diagram

Caption: Intracellular activation pathway of valganciclovir/ganciclovir.

The Bystander Effect

A significant advantage of the HSV-TK/GCV system is the "bystander effect," where non-transduced neighboring cells are also killed.[9] This phenomenon is crucial for therapeutic efficacy, as it is often not feasible to transduce 100% of the target cell population.[1] The primary mechanisms of the bystander effect are:

-

Gap Junctional Intercellular Communication (GJIC): The toxic ganciclovir triphosphate can pass from HSV-TK expressing cells to adjacent non-expressing cells through gap junctions.[10]

-

Phagocytosis of Apoptotic Vesicles: Apoptotic bodies released from dying HSV-TK expressing cells, which contain the toxic metabolite, can be engulfed by neighboring cells, leading to their death.[9]

Quantitative Data

The efficacy of valganciclovir/ganciclovir as a selection agent is dependent on the cell type, the level of HSV-TK expression, and the concentration of the prodrug. The following tables summarize key quantitative data from various studies. Note: Most in vitro studies use ganciclovir directly.

Table 1: In Vitro Cytotoxicity of Ganciclovir in HSV-TK Expressing Cells

| Cell Line | IC50 (µM) | Ganciclovir Concentration (µg/mL) | Transfection Method | Reference |

| OST TK- | 0.0019 | Not specified | Not specified | [6] |

| 9L Rat Glioma Clones | 0.45 - 1.3 | Not specified | Retroviral vector | [9] |

| SW620 Human Colon Carcinoma | ~1.5 (in 1:1 co-culture) | Not specified | Stable expression | [11] |

| A2780 Ovarian Cancer (Cisplatin-Sensitive) | Not specified | 23.9 | Adenoviral vector (ADV-HE4-HSV-tk) | [12] |

| A2780 Ovarian Cancer (Cisplatin-Resistant) | Not specified | 32.6 | Adenoviral vector (ADV-HE4-HSV-tk) | [12] |

| SW1990 Pancreatic Cancer | Not specified | 0.5 - 50 (sharp decrease in survival) | Retroviral vector | [2] |

| SHED (Stem Cells from Human Exfoliated Deciduous Teeth) | 1.82 µg/mL (LD50) | 0.3 (significant cell death) | Lentiviral vector | [13] |

Table 2: Bystander Effect of the HSV-TK/GCV System In Vitro

| Cell Line | % HSV-TK+ Cells | % Cell Killing (Total Population) | Ganciclovir Concentration (µg/mL) | Reference |

| Cultured Tumor Cells | 10% | Significant killing of HSV-TK- cells | Not specified | [9] |

| SW1990 Pancreatic Cancer | 15% | ~60% | 50 | [2] |

| HTFs (Human Tenon's Capsule Fibroblasts) | 40% | ~100% (at high cell density) | 5 | [4] |

| HTFs (Human Tenon's Capsule Fibroblasts) | 60% | ~80% (at low cell density) | 5 | [4] |

| SW620 Human Colon Carcinoma | 1% | IC50 of 7 µM (with 2 mM Hydroxyurea) | Not specified | [11] |

Experimental Protocols

The following are generalized protocols for the in vitro use of valganciclovir/ganciclovir as a selection agent.

General Experimental Workflow

Caption: General workflow for in vitro selection using the HSV-TK/GCV system.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[14][15][16]

-

Cell Plating:

-

Seed HSV-TK expressing cells and non-transduced control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).

-

Include wells with media only as a blank control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Ganciclovir Treatment:

-

Prepare a serial dilution of ganciclovir in culture medium. Concentrations can range from 0.01 µM to 100 µM, depending on the expected sensitivity of the cells.

-

Remove the old medium from the wells and add 100 µL of the ganciclovir-containing medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate cell viability as a percentage of the untreated control:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100

-

-

Plot the percentage of viability against the log of the ganciclovir concentration to determine the IC50 value.

-

Bystander Effect Assay

-

Co-culture Plating:

-

Mix HSV-TK expressing cells and non-transduced parental cells at various ratios (e.g., 10:90, 25:75, 50:50) while keeping the total cell number per well constant.

-

Plate the cell mixtures in a 96-well plate.

-

Include control wells with 100% HSV-TK expressing cells and 100% non-transduced cells.

-

-

Ganciclovir Treatment and Analysis:

-

After 24 hours of incubation, treat the cells with a fixed, effective concentration of ganciclovir (determined from previous cytotoxicity assays).

-

Incubate for a defined period (e.g., 5 days).[2]

-

Assess cell viability using the MTT assay as described above. The reduction in viability in the co-culture wells compared to the 100% non-transduced control wells indicates the extent of the bystander effect.

-

Toxicity and Safety Profile

While the HSV-TK/ganciclovir system is designed for selective killing of transduced cells, potential toxicities must be considered.

-

In Vitro: At high concentrations, ganciclovir can exhibit some cytotoxicity to non-transduced, rapidly dividing cells.[12] However, there is typically a wide therapeutic window between the concentrations required to kill HSV-TK expressing cells and those that affect control cells.

-

In Vivo/Clinical: The primary dose-limiting toxicities of systemic valganciclovir/ganciclovir administration are hematological.[17] These include neutropenia, anemia, and thrombocytopenia due to the suppression of rapidly dividing hematopoietic progenitor cells. Regular monitoring of blood counts is recommended during in vivo studies and clinical applications.

Conclusion

This compound, through its conversion to ganciclovir, serves as a powerful and highly selective agent for the elimination of cells engineered to express HSV-TK. Its high oral bioavailability makes it a convenient and effective tool for both in vivo applications and potentially for long-term in vitro selection protocols. A thorough understanding of its mechanism of action, effective concentrations, and potential toxicities, as outlined in this guide, is essential for its successful implementation in gene therapy research and development. The bystander effect further enhances its therapeutic potential, allowing for robust cell killing even with incomplete transduction efficiencies. Careful experimental design and optimization of treatment parameters will maximize the efficacy and safety of this valuable suicide gene therapy system.

References

- 1. Influence of the bystander effect on HSV-tk/GCV gene therapy. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valganciclovir in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 8. Unrepairable DNA Double Strand Breaks Initiate Cytotoxicity with HSV-TK/Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The "bystander effect": tumor regression when a fraction of the tumor mass is genetically modified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic enhancement of herpes simplex virus thymidine kinase/ganciclovir-mediated cytoxicity by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenoviral-delivered HE4-HSV-tk sensitizes ovarian cancer cells to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cell Counting & Health Analysis [sigmaaldrich.com]

- 17. Efficacy and safety of valganciclovir vs. oral ganciclovir for prevention of cytomegalovirus disease in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Valganciclovir Hydrochloride's Effect on Viral Latency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valganciclovir hydrochloride, a prodrug of ganciclovir, is a potent antiviral agent widely utilized for the treatment and prevention of cytomegalovirus (CMV) disease, particularly in immunocompromised individuals. While its efficacy in suppressing active viral replication is well-documented, its precise effects on viral latency remain a subject of intensive investigation. This technical guide synthesizes the current understanding of valganciclovir's impact on latent infections with a focus on human herpesviruses, including Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Herpes Simplex Virus (HSV). The primary mechanism of action of valganciclovir is the inhibition of viral DNA synthesis, which is contingent on the virus entering a replicative state. Its effect on truly latent viruses, where the viral genome is largely quiescent, appears to be indirect, primarily by suppressing subclinical reactivations and preventing the spread of lytic infection. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key studies, and a review of the signaling pathways that govern viral latency, which may be indirectly influenced by the suppression of viral replication.

Valganciclovir's Mechanism of Action

Valganciclovir is the L-valyl ester prodrug of ganciclovir. This formulation enhances its oral bioavailability. Following oral administration, it is rapidly converted to ganciclovir by esterases in the intestine and liver.[1][2] The antiviral activity of ganciclovir is dependent on its phosphorylation to ganciclovir triphosphate.

The initial phosphorylation to ganciclovir monophosphate is catalyzed by a virus-encoded protein kinase: UL97 in CMV-infected cells and the Epstein-Barr virus protein kinase (EBV-PK) in EBV-infected cells.[3][4][5] Subsequently, cellular kinases further phosphorylate the monophosphate to the active triphosphate form.[3][4] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for viral DNA polymerase.[3] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby halting viral replication.[3][4] This selective activation in virus-infected cells minimizes toxicity to uninfected host cells.[4]

References

- 1. Clinical validation of an in-house quantitative real time PCR assay for cytomegalovirus infection using the 1st WHO International Standard in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring of cytomegalovirus (CMV) infection in solid organ transplant recipients: quantitation of CMV DNAemia by two real-time polymerase chain reaction assays | Microbiologia Medica [pagepressjournals.org]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Detection and monitoring of cytomegalovirus infection in renal transplant patients by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation Pathway of Valganciclovir Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valganciclovir hydrochloride is an orally administered antiviral medication pivotal in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1] It serves as a prodrug of ganciclovir, a synthetic analogue of 2'-deoxyguanosine.[2][3] The clinical efficacy of valganciclovir is entirely dependent on its conversion to ganciclovir and subsequent multi-step intracellular phosphorylation to its active form, ganciclovir triphosphate. This targeted activation process, which occurs preferentially in virus-infected cells, is fundamental to the drug's potent and selective antiviral activity.[3][4] This guide provides a detailed examination of this critical phosphorylation pathway, including the enzymes involved, quantitative parameters, and the experimental methodologies used for its study.

The Phosphorylation Cascade: From Prodrug to Active Inhibitor

The intracellular activation of valganciclovir is a sequential, multi-enzyme process. It begins with the systemic conversion of the prodrug and culminates in the accumulation of the active triphosphate metabolite within CMV-infected cells.

Step 1: Hydrolysis to Ganciclovir

Following oral administration, valganciclovir, an L-valyl ester of ganciclovir, is rapidly and extensively absorbed through the gastrointestinal tract.[5] In the intestinal wall and liver, esterases efficiently hydrolyze the valyl ester moiety, releasing the active drug, ganciclovir, into circulation.[2][5][6] This prodrug strategy significantly enhances the oral bioavailability of ganciclovir to approximately 60%, a major improvement over the poor absorption of oral ganciclovir formulations.[2][5]

Step 2: Monophosphorylation by Viral Kinase (The Rate-Limiting Step)

Once inside a CMV-infected cell, ganciclovir undergoes its first and most critical phosphorylation step. This reaction is catalyzed by a virus-encoded protein kinase, the product of the CMV UL97 gene.[3][7][8][9] This enzyme phosphorylates ganciclovir to ganciclovir monophosphate (GCV-MP).[6] The dependence on the viral UL97 kinase is the cornerstone of the drug's selectivity, as the phosphorylation of ganciclovir occurs preferentially in infected cells, minimizing toxicity to uninfected host cells.[3][4] Mutations in the UL97 gene are a primary mechanism of clinical resistance to ganciclovir.[4]

Step 3: Di- and Tri-phosphorylation by Cellular Kinases

Following its formation, GCV-MP is further phosphorylated by host cell enzymes. Cellular guanylate kinase (GMPK) recognizes GCV-MP as a substrate and converts it to ganciclovir diphosphate (GCV-DP).[10] Subsequently, other cellular kinases, such as phosphoglycerate kinase, catalyze the final phosphorylation step to produce the active antiviral agent, ganciclovir triphosphate (GCV-TP).[2] This active metabolite has a prolonged intracellular half-life, allowing for sustained inhibition of viral replication.[1]

Quantitative Pharmacokinetic and Activity Data

| Parameter | Value | Species/System | Reference |

| Oral Bioavailability | ~60% | Humans | [2][5] |

| Terminal Half-life (Ganciclovir) | ~4.08 hours (normal renal function) | Humans | [2] |

| Plasma Protein Binding | 1-2% | Humans | [2] |

| CMV EC50 Range | 0.08 to 13.6 µM (0.02 to 3.48 µg/mL) | In vitro cell culture | [11] |

| AUC0-24h (IV Ganciclovir 5 mg/kg) | 35.27 µg·h/ml | Human (transplant recipient) | [5] |

| AUC0-24h (Oral Valganciclovir 900 mg) | 85.67 µg·h/ml | Human (transplant recipient) | [5] |

Experimental Protocols for Intracellular Metabolite Analysis

The quantification of ganciclovir and its phosphorylated metabolites within cells is crucial for pharmacokinetic and pharmacodynamic studies. The general workflow involves cell harvesting, metabolite extraction, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

Detailed Methodology

-

Cell Culture and Treatment:

-

Human fibroblast cells or other relevant cell lines are cultured in appropriate media.

-

For studies requiring viral enzymes, cells are infected with human CMV at a specified multiplicity of infection.

-

Following infection (e.g., 48-72 hours post-infection), the cell cultures are incubated with valganciclovir or ganciclovir at various concentrations for defined time periods.

-

-

Cell Harvesting and Lysis:

-

After incubation, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cells are harvested by trypsinization or mechanical scraping.

-

A known number of cells are pelleted by centrifugation, and the supernatant is discarded.

-

-

Intracellular Metabolite Extraction:

-

The cell pellet is lysed, and nucleotides are extracted, typically using a cold acid solution such as 60% methanol or perchloric acid.[13] This step precipitates proteins while keeping the small molecule metabolites in solution.

-

The mixture is vortexed and centrifuged at high speed to pellet the protein and cell debris. The resulting supernatant contains ganciclovir and its phosphorylated forms.

-

-

Sample Processing and Analysis:

-

Direct Analysis (LC-MS/MS): The acidic extract can be neutralized and directly analyzed by LC-MS/MS, which can distinguish between ganciclovir, GCV-MP, GCV-DP, and GCV-TP.

-

Indirect Analysis (Dephosphorylation): A common method involves separating the metabolites and then quantifying them as ganciclovir.[1][12]

-

Separation: Solid-phase extraction (SPE) is used to separate ganciclovir from its phosphorylated forms.[12]

-

Dephosphorylation: The fractions containing the phosphorylated metabolites are treated with an enzyme, such as acid phosphatase, to hydrolyze the phosphate groups, converting GCV-MP, GCV-DP, and GCV-TP back into ganciclovir.[1][12]

-

Quantification: The amount of ganciclovir in each fraction is then quantified using a validated HPLC or LC-MS/MS method.[12][15][16] The concentration of each phosphorylated species is calculated based on the amount of ganciclovir measured after dephosphorylation.

-

-

Final Mechanism of Action

The antiviral activity of valganciclovir is ultimately executed by ganciclovir triphosphate (GCV-TP). GCV-TP is a structural mimic of deoxyguanosine triphosphate (dGTP), a natural building block of DNA.[3] GCV-TP competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain.[2] Because it lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation results in the premature termination of viral DNA synthesis, effectively halting viral replication.[1][3]

Conclusion

The therapeutic success of this compound is a direct result of its well-defined intracellular activation pathway. The conversion from an orally bioavailable prodrug to a potent viral DNA polymerase inhibitor is orchestrated by a combination of host and viral enzymes. The selective monophosphorylation by the CMV UL97 protein kinase is the key determinant of the drug's specificity for infected cells. A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is essential for optimizing current therapeutic strategies and for the development of next-generation antiviral agents targeting CMV and other herpesviruses.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 4. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human cytomegalovirus UL97 open reading frame encodes a protein that phosphorylates the antiviral nucleoside analogue ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of ganciclovir phosphonate by cellular GMP kinase determines the stereoselectivity of anti-human cytomegalovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. research.rug.nl [research.rug.nl]

- 15. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Molecular Advantage: A Technical Guide to the Enhanced Oral Bioavailability of Valganciclovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valganciclovir hydrochloride, a prodrug of the antiviral agent ganciclovir, represents a significant advancement in the oral treatment of cytomegalovirus (CMV) infections. Its development successfully addressed the primary limitation of oral ganciclovir: poor bioavailability. This technical guide delves into the molecular basis underpinning the remarkable tenfold increase in oral bioavailability achieved by valganciclovir. We will explore the pivotal role of the L-valyl ester moiety in hijacking the intestinal peptide transporter 1 (PEPT1), the subsequent enzymatic hydrolysis to release the active ganciclovir, and the resulting pharmacokinetic profile that enables effective oral administration. This document provides a comprehensive overview of the transport mechanisms, metabolic pathways, and supporting experimental data, offering valuable insights for researchers and professionals in the field of drug development and antiviral therapy.

Introduction

Ganciclovir is a potent antiviral drug effective against human cytomegalovirus (CMV), a common pathogen that can cause severe disease in immunocompromised individuals, such as organ transplant recipients and those with HIV/AIDS.[1][2] However, the clinical utility of oral ganciclovir has been hampered by its low and erratic oral bioavailability, typically ranging from 6% to 9%.[2] This necessitated frequent high-dose oral administration or intravenous infusions to achieve therapeutic plasma concentrations, leading to challenges in patient compliance and management.

To overcome this limitation, valganciclovir, the L-valyl ester prodrug of ganciclovir, was developed. The addition of the L-valine moiety dramatically enhances its oral absorption, resulting in a bioavailability of approximately 60%.[2] This significant improvement allows for once-daily oral dosing, providing a more convenient and effective treatment option for CMV infections.[1] This guide will provide a detailed examination of the molecular mechanisms responsible for this enhanced bioavailability.

The Prodrug Strategy: Leveraging Intestinal Transporters

The enhanced oral bioavailability of valganciclovir is a prime example of a successful prodrug strategy that utilizes endogenous transport mechanisms.

The Role of the L-Valyl Ester Moiety

Valganciclovir is structurally ganciclovir with an L-valine amino acid attached via an ester linkage.[3] This seemingly minor modification is the key to its enhanced absorption. The L-valyl ester allows valganciclovir to mimic small peptides, which are the natural substrates for the intestinal peptide transporter 1 (PEPT1).[4]

Intestinal Peptide Transporter 1 (PEPT1)

PEPT1 is a high-capacity, low-affinity proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[4] Its primary physiological function is the absorption of di- and tripeptides from the breakdown of dietary proteins. By mimicking these natural substrates, valganciclovir is actively transported across the intestinal brush border membrane via PEPT1.[3][4] In contrast, the parent drug, ganciclovir, is not recognized by PEPT1 and relies on inefficient passive diffusion for its limited absorption.[3]

Data Presentation: Pharmacokinetic Parameters

The successful transport of valganciclovir via PEPT1 and its subsequent conversion to ganciclovir results in a significantly improved pharmacokinetic profile compared to oral ganciclovir. The following tables summarize key quantitative data from clinical studies.

| Parameter | Oral Valganciclovir (900 mg once daily) | Oral Ganciclovir (1000 mg three times daily) | Intravenous Ganciclovir (5 mg/kg once daily) |

| Absolute Bioavailability | ~60%[1][2] | 6-9%[2] | 100% |

| Mean AUC (Area Under the Curve) | Comparable to IV Ganciclovir[1] | Significantly lower than valganciclovir and IV ganciclovir | - |

| Table 1: Comparison of Bioavailability and Systemic Exposure of Valganciclovir and Ganciclovir Formulations. |

| Study Population | Drug Administration | AUC (µg·h/mL) | Cmax (µg/mL) |

| HIV- and CMV-seropositive volunteers (fed state) | Valganciclovir 450 mg | 12.7 | 2.9 |

| Valganciclovir 875 mg | 24.8 | 5.0 | |

| Liver Transplant Recipients | Valganciclovir 450 mg | 21.1 | 4.2 |

| Valganciclovir 900 mg | 41.7 | 7.6 | |

| Oral Ganciclovir 1000 mg TID | 22.1 | 2.5 | |

| IV Ganciclovir 5 mg/kg | 48.0 | 9.8 | |

| Table 2: Pharmacokinetic Parameters of Ganciclovir after Valganciclovir and Ganciclovir Administration in Different Patient Populations. |

Metabolic Activation: From Prodrug to Active Agent

Following its absorption into the intestinal epithelial cells, valganciclovir undergoes rapid and extensive hydrolysis to release the active drug, ganciclovir, and the naturally occurring amino acid, L-valine.

Enzymatic Hydrolysis

This conversion is catalyzed by esterase enzymes present in the intestinal wall and the liver.[1] The hydrolysis is highly efficient, with systemic exposure to the intact prodrug being minimal.[1]

References

Valganciclovir Hydrochloride's Impact on Host Cell Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract